5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide
Overview
Description
5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C10H7ClN2O2 and its molecular weight is 222.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Synthesis of 1,3-Oxazole Derivatives
1,3-Oxazoles, including compounds like 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, are significant due to their presence in a variety of applications spanning medicinal, pharmaceutical, agrochemical, and material sciences. Research has shown that these derivatives, with 1,3-oxazole as a core sub-unit, exhibit a broad utility. The synthetic methodologies for these derivatives are diverse, often involving metal-dependent strategies, highlighting the chemical interest in developing novel 1,3-oxazole analogues for various scientific applications (Shinde et al., 2022).
Antimicrobial and Pharmacological Effects of Phenolic Acids
Although not directly related to this compound, the study of phenolic acids such as Chlorogenic Acid (CGA) demonstrates the wide range of biological and pharmacological effects these compounds can have. CGA, for instance, has shown antioxidant, antibacterial, hepatoprotective, and anti-inflammatory properties among others. Such studies underline the potential therapeutic roles of compounds with similar structures or functional groups, paving the way for further research into related compounds including oxazole derivatives (Naveed et al., 2018).
Scintillation Properties of Plastic Scintillators with 1,3-Oxazole Derivatives
Research into the scintillation properties of plastic scintillators based on polymethyl methacrylate and containing various luminescent dyes, including 1,3-oxazole derivatives, has shown promising results. The use of these derivatives does not alter the scintillation efficiency, optical transparency, or the stability of the scintillators, indicating their potential in enhancing the performance of scintillation materials without compromising their essential properties (Salimgareeva & Kolesov, 2005).
Synthesis and Biological Properties of 4-Phosphorylated 1,3-Azoles
The synthesis and exploration of 4-phosphorylated 1,3-azoles, including oxazoles, have been studied for their chemical and biological properties. These compounds have shown a range of activities, including insectoacaricidal, anti-blastic, and antihypertensive effects, among others. This body of work highlights the versatility and potential of such compounds in the development of new pharmaceuticals and agrochemicals, indicating a promising area for further research into related structures like this compound (Abdurakhmanova et al., 2018).
Properties
IUPAC Name |
5-chloro-2-phenyl-1,3-oxazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOJFIOTCAUJQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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